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Compound of Interest

Compound Name: 5-Iodo-2-methoxybenzoic acid

CAS No.: 2786-00-7

Cat. No.: B1308377

Get Quote

Executive Summary & Chemical Identity[1][2]
5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7) is a critical halogenated aromatic scaffold

used primarily as an intermediate in the synthesis of radiopharmaceuticals (e.g., SPECT/PET

imaging agents) and bioactive small molecules.[1][2] Its structural integrity—defined by the

sterically distinct iodine at the meta position relative to the carboxyl group and para to the

methoxy group—makes it a valuable precursor for Suzuki-Miyaura cross-coupling and

radioiodination via halogen exchange.

This guide provides an authoritative breakdown of its physical properties, distinguishing it from

common regioisomers (e.g., 2-iodo-5-methoxybenzoic acid), and details self-validating

protocols for its characterization.

Table 1: Core Chemical Constants
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Property Value Source/Notes

CAS Registry Number 2786-00-7 Verified [1, 2]

IUPAC Name 5-Iodo-2-methoxybenzoic acid

Synonyms
5-Iodo-o-anisic acid; 2-

Methoxy-5-iodobenzoic acid

Note: "o-Anisic acid" refers to

the parent scaffold.

Molecular Formula C₈H₇IO₃

Molecular Weight 278.04 g/mol

Exact Mass 277.944 g/mol Monoisotopic

Melting Point 150 – 155 °C Experimental [1]

Appearance
White to off-white crystalline

powder

Predicted pKa 3.65 ± 0.10

Calculated (Acidic shift from o-

anisic acid pKa 4.09 due to -I

effect)

Predicted LogP 2.22 XLogP3 [2]

Structural Analysis & Spectroscopy
Understanding the spectroscopic signature of 5-Iodo-2-methoxybenzoic acid is essential for

confirming regio-purity, particularly to rule out the formation of the 3-iodo isomer during

synthesis.

NMR Interpretation (Expert Insight)
The substitution pattern (1-COOH, 2-OMe, 5-I) creates a distinct splitting pattern in the

aromatic region of the ¹H-NMR spectrum.

H3 (Ortho to OMe): Appears as a doublet (d) at ~6.8–7.0 ppm.[3] High electron density from

the methoxy group shields this proton.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1308377/docs?utm_src=pdf-body#technical-guide-physicochemical-profiling-of-5-iodo-2-methoxybenzoic-acid
https://www.rsc.org/suppdata/c6/qo/c6qo00343e/c6qo00343e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308377?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H4 (Meta to OMe, Para to COOH): Appears as a doublet of doublets (dd) at ~7.8 ppm. It

couples with H3 (ortho, J≈8.8 Hz) and H6 (meta, J≈2.4 Hz).

H6 (Ortho to COOH): Appears as a doublet (d) at ~8.1–8.3 ppm. Deshielded by the adjacent

carbonyl, showing a small meta coupling constant (J≈2.4 Hz) with H4.

OMe: Strong singlet (s) at ~3.9 ppm.

Infrared (IR) Fingerprint
C=O Stretch: 1680–1700 cm⁻¹ (Characteristic of aromatic carboxylic acids).

O-H Stretch: 2800–3200 cm⁻¹ (Broad, hydrogen-bonded).

C-O Stretch (Ether): ~1250 cm⁻¹ (Aryl alkyl ether).

Solubility & Lipophilicity Profile
The solubility of 5-Iodo-2-methoxybenzoic acid is pH-dependent. As a weak acid (pKa

~3.65), it exists primarily in its unionized, insoluble form at gastric pH (1.2) and ionized, soluble

form at physiological pH (7.4).

Table 2: Solubility Profile
Solvent Solubility Rating Mechanism

Water (pH < 3) Low (< 0.1 mg/mL) Unionized acid precipitates.

Water (pH > 7) High (> 10 mg/mL)

Forms soluble carboxylate salt

(Sodium 5-iodo-2-

methoxybenzoate).

Ethanol High
Soluble due to lipophilic

iodine/methoxy groups.

DMSO High
Preferred solvent for stock

solutions (> 50 mM).

Diethyl Ether Moderate
Used for extraction from

acidified aqueous layers.
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Experimental Protocols
Protocol A: Synthesis & Purification Workflow
Objective: Synthesize 5-Iodo-2-methoxybenzoic acid from 2-methoxybenzoic acid (o-anisic

acid) via electrophilic aromatic substitution, ensuring high regioselectivity.

Mechanism: The methoxy group is a strong ortho/para director. The para position (C5) is

sterically favored over the ortho position (C3), which is flanked by the carboxyl and methoxy

groups.

Methodology:

Dissolution: Dissolve 2-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid.

Iodination: Add Iodine Monochloride (ICl) (1.1 eq) dropwise at room temperature. Alternative:

Use

with an oxidant like

.

Reaction: Stir at 40–60 °C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate

1:1).

Quench: Pour mixture into ice water containing Sodium Bisulfite (

) to reduce unreacted iodine (removes purple color).

Precipitation: The product precipitates as a white solid.[3][4] Filter and wash with cold water.

Recrystallization (Self-Validating Step): Recrystallize from Ethanol/Water (1:1).

Validation: Measure Melting Point.[3][4][5][6] If < 150 °C, repeat recrystallization to remove

the 3-iodo isomer.
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Figure 1: Synthesis and purification workflow for 5-Iodo-2-methoxybenzoic acid.

Protocol B: Potentiometric pKa Determination
Objective: Accurately determine the pKa to predict ionization at physiological pH.

Preparation: Prepare a 0.01 M solution of the compound in a mixed solvent (e.g.,

Methanol/Water 1:1) due to low aqueous solubility.

Titration: Titrate with 0.1 M KOH standard solution using a calibrated pH electrode.
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Calculation: Plot pH vs. Volume of KOH. The inflection point represents the pKa in the mixed

solvent.

Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (

).

Note: The iodine substituent is electron-withdrawing, stabilizing the carboxylate anion, thus

lowering the pKa relative to o-anisic acid (4.09).

Protocol C: Purity Analysis (HPLC)
Objective: Quantify purity and detect regioisomers.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm (aromatic ring) and 280 nm.

Flow Rate: 1.0 mL/min.

Expected Retention: The 5-iodo isomer is more lipophilic than the parent acid and will elute

later.

Handling & Stability
Light Sensitivity: Iodinated aromatic compounds are susceptible to photodeiodination. Store

in amber glass vials.

Storage: Keep at room temperature (15–25 °C) in a dry, well-ventilated area.

Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Use standard

PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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